molecular formula C14H14O2 B6356688 3-(4-Methoxy-3-methylphenyl)phenol, 95% CAS No. 1176590-49-0

3-(4-Methoxy-3-methylphenyl)phenol, 95%

Cat. No. B6356688
CAS RN: 1176590-49-0
M. Wt: 214.26 g/mol
InChI Key: RRHWVTYWZMTFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxy-3-methylphenyl)phenol, 95% (3-MMPP) is a phenolic compound derived from the family of phenols. Phenols are widely studied and used in a variety of contexts, from industrial and agricultural applications to pharmaceuticals and cosmetics. 3-MMPP is a unique phenolic compound due to its unique structure and properties, which makes it attractive for use in a range of scientific research applications.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-methylphenyl)phenol, 95% is not well understood. However, it is known that the reaction of 3-(4-Methoxy-3-methylphenyl)phenol, 95% with formaldehyde produces a mixture of 4-methoxy-3-methylphenol and 3-(4-methoxy-3-methylphenyl)phenol. The reaction of 3-(4-Methoxy-3-methylphenyl)phenol, 95% with hydrogen peroxide produces a mixture of 4-methoxy-3-methylphenol and 3-(4-methoxy-3-methylphenyl)phenol, as well as other products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Methoxy-3-methylphenyl)phenol, 95% are not well understood. However, it is known that 3-(4-Methoxy-3-methylphenyl)phenol, 95% has antimicrobial activity against a range of microorganisms, including gram-positive and gram-negative bacteria, fungi, and yeast. Additionally, 3-(4-Methoxy-3-methylphenyl)phenol, 95% has been shown to have antioxidant and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

3-(4-Methoxy-3-methylphenyl)phenol, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and has a high purity of 95%. Additionally, it is relatively stable and has a low toxicity. However, 3-(4-Methoxy-3-methylphenyl)phenol, 95% is not soluble in water, and may not be suitable for use in some experiments.

Future Directions

There are a number of potential future directions for 3-(4-Methoxy-3-methylphenyl)phenol, 95%. It could potentially be used in the development of new antimicrobial agents, as well as in the development of new antioxidants and anti-inflammatory agents. Additionally, it could be used to further study the synthesis of phenolic polymers, and the reaction of phenols with formaldehyde and hydrogen peroxide. Finally, 3-(4-Methoxy-3-methylphenyl)phenol, 95% could be used to further study the biochemical and physiological effects of phenolic compounds.

Synthesis Methods

The synthesis of 3-(4-Methoxy-3-methylphenyl)phenol, 95% begins with the reaction of 4-methoxy-3-methylphenol and formaldehyde in the presence of a catalyst. This reaction produces a mixture of 4-methoxy-3-methylphenol and 3-(4-methoxy-3-methylphenyl)phenol. The 3-(4-Methoxy-3-methylphenyl)phenol, 95% is then isolated by column chromatography and recrystallized. The resulting product is a white solid with a purity of 95%.

Scientific Research Applications

3-(4-Methoxy-3-methylphenyl)phenol, 95% has been used in a range of scientific research applications. It has been used as a model compound in the study of the reaction of phenols with formaldehyde. It has also been used as a model compound in the study of the reaction of phenols with hydrogen peroxide. Additionally, 3-(4-Methoxy-3-methylphenyl)phenol, 95% has been used in the study of the synthesis of phenolic polymers, and in the study of the antimicrobial effects of phenolic compounds.

properties

IUPAC Name

3-(4-methoxy-3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-8-12(6-7-14(10)16-2)11-4-3-5-13(15)9-11/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHWVTYWZMTFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653584
Record name 4'-Methoxy-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1176590-49-0
Record name 4'-Methoxy-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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